molecular formula C12H15NO2 B039249 Methyl 1-(benzylamino)cyclopropanecarboxylate CAS No. 119111-70-5

Methyl 1-(benzylamino)cyclopropanecarboxylate

Cat. No. B039249
M. Wt: 205.25 g/mol
InChI Key: IGNWLQZHVDDKEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(benzylamino)cyclopropanecarboxylate, also known as MBC, is a chemical compound that has been widely studied for its potential applications in scientific research. MBC is a cyclopropane-based compound that is structurally similar to other compounds used in the pharmaceutical industry. In

Mechanism Of Action

The mechanism of action of Methyl 1-(benzylamino)cyclopropanecarboxylate is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Methyl 1-(benzylamino)cyclopropanecarboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the activity of certain enzymes involved in cell growth and proliferation, as well as to induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl 1-(benzylamino)cyclopropanecarboxylate in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental systems.

Future Directions

There are several future directions for research on Methyl 1-(benzylamino)cyclopropanecarboxylate. One area of interest is in the development of new cancer therapies based on Methyl 1-(benzylamino)cyclopropanecarboxylate. Another area of research is in the study of its anti-inflammatory effects and potential use in the treatment of autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of Methyl 1-(benzylamino)cyclopropanecarboxylate and its potential effects on different biological systems.
Conclusion:
Methyl 1-(benzylamino)cyclopropanecarboxylate is a promising compound for scientific research due to its potential applications in cancer therapy, anti-inflammatory treatment, and neurological disorders. Its synthesis method has been optimized to produce high yields of pure Methyl 1-(benzylamino)cyclopropanecarboxylate, and its biochemical and physiological effects have been studied extensively. While there are limitations to its use in lab experiments, further research is needed to fully understand its mechanism of action and potential applications in scientific research.

Synthesis Methods

The synthesis of Methyl 1-(benzylamino)cyclopropanecarboxylate involves the reaction of cyclopropanecarboxylic acid with benzylamine in the presence of a catalyst. The resulting product is then methylated using methyl iodide to form Methyl 1-(benzylamino)cyclopropanecarboxylate. This synthesis method has been optimized to produce high yields of pure Methyl 1-(benzylamino)cyclopropanecarboxylate.

Scientific Research Applications

Methyl 1-(benzylamino)cyclopropanecarboxylate has been studied for its potential use in a variety of scientific research applications. One area of research that has shown promise is in the study of cancer. Methyl 1-(benzylamino)cyclopropanecarboxylate has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders.

properties

CAS RN

119111-70-5

Product Name

Methyl 1-(benzylamino)cyclopropanecarboxylate

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 1-(benzylamino)cyclopropane-1-carboxylate

InChI

InChI=1S/C12H15NO2/c1-15-11(14)12(7-8-12)13-9-10-5-3-2-4-6-10/h2-6,13H,7-9H2,1H3

InChI Key

IGNWLQZHVDDKEM-UHFFFAOYSA-N

SMILES

COC(=O)C1(CC1)NCC2=CC=CC=C2

Canonical SMILES

COC(=O)C1(CC1)NCC2=CC=CC=C2

synonyms

Cyclopropanecarboxylic acid, 1-[(phenylmethyl)amino]-, methyl ester (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.